N-{[4-(methylsulfanyl)phenyl]methyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-{[4-(methylsulfanyl)phenyl]methyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core fused with a benzyl group containing a methylthio substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-27-14-8-6-13(7-9-14)10-21-17(25)11-24-12-22-18-15-4-2-3-5-16(15)23-19(18)20(24)26/h2-9,12,23H,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQPJHWKSQTIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzylamine and a suitable aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group with a methylthio substituent can be introduced through a nucleophilic substitution reaction using 4-(methylthio)benzyl chloride and the pyrimidoindole intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(methylsulfanyl)phenyl]methyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to form a hydroxyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
The compound N-{[4-(methylsulfanyl)phenyl]methyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, supported by comprehensive data and case studies.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Physical Properties
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Melting Point : Not well-documented, further studies needed.
Pharmacology
The compound's structure suggests potential applications in pharmacology, particularly as an anti-inflammatory or anticancer agent. Research indicates that pyrimidine derivatives exhibit significant anti-cancer properties by inhibiting various cancer cell lines.
Case Study: Anti-Cancer Activity
A study assessed the cytotoxic effects of similar compounds on human cancer cell lines, demonstrating that modifications in the pyrimidine structure could lead to enhanced activity against breast and colon cancer cells. This suggests that this compound may have similar effects worth investigating further.
Neuroscience
The compound may also play a role in neurological research. Compounds with similar structures have been studied for their neuroprotective effects against neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research on related indole derivatives showed promising results in protecting neuronal cells from oxidative stress. These findings indicate that this compound could be explored for its neuroprotective properties.
Antimicrobial Activity
The antimicrobial potential of this compound is another area of interest. Compounds containing sulfur groups have been noted for their ability to disrupt microbial cell membranes.
Case Study: Antimicrobial Testing
In vitro studies on similar sulfur-containing compounds revealed significant antibacterial activity against Gram-positive bacteria. This suggests that this compound may warrant evaluation for antimicrobial efficacy.
Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anti-Cancer | 10 | |
| Compound B | Neuroprotective | 15 | |
| This compound | TBD | TBD | TBD |
Summary of Research Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| Anti-Cancer Activity | Enhanced cytotoxicity in modified pyrimidines | Potential development of new cancer therapies |
| Neuroprotective Effects | Protection against oxidative stress in neurons | Possible treatment for neurodegenerative diseases |
| Antimicrobial Activity | Significant inhibition of bacterial growth | Development of new antibiotics |
Mechanism of Action
The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-(methylthio)benzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[4,5-d]indol-3-yl)acetamide: A structural isomer with a different arrangement of the pyrimidoindole core.
N-(4-(methylthio)benzyl)-2-(4-oxo-4,5-dihydro-3H-pyrido[3,4-b]indol-3-yl)acetamide: A compound with a pyridoindole core instead of a pyrimidoindole core.
Uniqueness
N-{[4-(methylsulfanyl)phenyl]methyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is unique due to its specific combination of functional groups and the arrangement of its pyrimidoindole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-{[4-(methylsulfanyl)phenyl]methyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a methylsulfanyl group and a pyrimido[5,4-b]indole moiety, which are significant for its biological activity. The presence of the methylsulfanyl group is known to enhance lipophilicity and may influence interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with structural similarities have demonstrated dual inhibitory effects against AChE and butyrylcholinesterase (BChE), with IC50 values indicating effective inhibition .
- Antibacterial Properties : The methylsulfanyl group is associated with enhanced antibacterial activity. Studies have shown that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Interaction with Enzymes : The compound may interact with active sites of enzymes like AChE through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antitumor Studies : A study on thiazole derivatives reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating strong potential for further development .
- Enzyme Inhibition Research : Compounds structurally similar to this compound showed effective inhibition against AChE with IC50 values around 10 μM .
- Antibacterial Activity : Research indicated that certain derivatives exhibited MIC values as low as 3.125 μg/mL against Staphylococcus aureus, showcasing significant antibacterial potential .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
